8-Methylpyrido[2,3-d]pyridazin-5(6H)-one is a heterocyclic compound characterized by a fused pyridine and pyridazine ring system. This compound belongs to the broader family of pyridazinones, which are known for their diverse biological activities and potential therapeutic applications. The specific structure of 8-methylpyrido[2,3-d]pyridazin-5(6H)-one includes a methyl group at the 8-position of the pyridine ring, contributing to its unique properties and reactivity.
This compound can be sourced from various chemical suppliers that specialize in heterocyclic compounds. It is classified under the category of pyridazinones, which are recognized for their pharmacological significance. The structural features of 8-methylpyrido[2,3-d]pyridazin-5(6H)-one make it a candidate for research in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory therapies.
The synthesis of 8-methylpyrido[2,3-d]pyridazin-5(6H)-one can be achieved through several methodologies:
The reaction conditions, including temperature, solvent choice, and catalyst presence, play critical roles in determining the yield and purity of the synthesized compound. Optimization of these parameters is essential for large-scale production.
The molecular formula for 8-methylpyrido[2,3-d]pyridazin-5(6H)-one is . Its structure features:
Key structural data includes:
8-Methylpyrido[2,3-d]pyridazin-5(6H)-one can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The specific products formed depend on the reaction conditions employed.
The mechanism of action for 8-methylpyrido[2,3-d]pyridazin-5(6H)-one involves its interaction with biological targets such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, which can block their activity. Research indicates that this compound may affect calcium ion influx in cells, which is crucial for processes like platelet aggregation.
8-Methylpyrido[2,3-d]pyridazin-5(6H)-one has several significant applications:
Pyridazinone derivatives have evolved from early cardiovascular agents to versatile scaffolds in modern drug discovery. Initially explored for their vasodilatory properties (e.g., hydralazine analogs), these compounds demonstrated unique abilities to reduce arterial tone by modulating intracellular calcium levels, though their precise molecular targets remained elusive [3]. Subsequent research in the 1980s–1990s revealed their potential as phosphodiesterase (PDE) inhibitors, exemplified by cardiotonic agents like imazodan and zardaverine, which targeted PDE3 for antiplatelet and heart failure therapy [3] [6]. The scaffold’s versatility expanded with the discovery of fused pyridopyridazinones, such as 8-methylpyrido[2,3-d]pyridazin-5(6H)-one, which emerged as key intermediates for anticancer and kinase-targeting agents. This evolution underscores a shift from phenotypic screening to rational design, leveraging pyridazinone’s privileged structure for selective target modulation [3] [4].
Nitrogen-rich bicyclic systems like pyrido-pyridazinones offer distinct advantages in drug design:
The bioactivity of pyrido-pyridazinones is exquisitely sensitive to ring-fusion patterns and substituent positioning:
Table 1: Key Properties of 8-methylpyrido[2,3-d]pyridazin-5(6H)-one
Property | Value |
---|---|
CAS Registry Number | 90004-07-2 |
Molecular Formula | C₈H₇N₃O |
Molecular Weight | 161.16 g/mol |
Melting Point | 249–250°C (in ethanol) |
Therapeutic Class | Kinase inhibitor intermediate |
Key Structural Feature | Methyl at C-8 position |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7